tetranor-PGDM

Descripción general

Descripción

Tetranor-PGDM es un metabolito de la prostaglandina D2, que refleja su biosíntesis tanto en ratones como en humanos . La prostaglandina D2 es un producto de la ciclooxigenasa del ácido araquidónico que desempeña un papel importante en varios procesos fisiológicos, incluida la modulación de las funciones vasculares, plaquetarias y leucocitarias . This compound es un metabolito urinario abundante, lo que lo convierte en un biomarcador valioso para estudiar la producción de prostaglandina D2 y las actividades biológicas relacionadas .

Métodos De Preparación

La preparación de tetranor-PGDM implica la conversión enzimática de la prostaglandina D2. Este proceso se puede estudiar utilizando espectrometría de masas para identificar el metabolito en la orina de ratones y humanos .

Análisis De Reacciones Químicas

Tetranor-PGDM, al ser un metabolito, principalmente se somete a reacciones enzimáticas en lugar de reacciones químicas tradicionales. Se forma a partir de la prostaglandina D2 a través de la acción de las enzimas ciclooxigenasas . El principal producto formado a partir de estas reacciones es el propio this compound, que se puede detectar en muestras de orina . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de inhibidores de la ciclooxigenasa para estudiar la supresión de la prostaglandina D2 y sus metabolitos .

Aplicaciones Científicas De Investigación

Tetranor-PGDM tiene varias aplicaciones de investigación científica:

Biomarcador para enfermedades: Los niveles elevados de this compound en orina se han asociado con diversas enfermedades, como alergias alimentarias, distrofia muscular de Duchenne y asma intolerante a la aspirina.

Estudios farmacológicos: Se utiliza para estudiar los efectos de la prostaglandina D2 y su papel en la inflamación, la broncoconstricción y las funciones vasculares.

Herramienta de diagnóstico: El desarrollo de inmunoensayos enzimáticos basados en anticuerpos monoclonales para this compound permite su detección y monitoreo de rutina en entornos de investigación y diagnóstico.

Mecanismo De Acción

Tetranor-PGDM refleja la biosíntesis de la prostaglandina D2, que ejerce sus efectos a través de la activación de los receptores de prostanoides D . Estos receptores modulan diversas funciones fisiológicas, como la vasodilatación, la broncoconstricción y la agregación plaquetaria . Los objetivos moleculares involucrados en la acción de la prostaglandina D2 incluyen las enzimas ciclooxigenasas y los receptores de prostanoides D .

Comparación Con Compuestos Similares

Tetranor-PGDM es único en su papel como metabolito de la prostaglandina D2. Compuestos similares incluyen otros metabolitos de prostaglandinas como tetranor-PGEM, tetranor-PGFM y tetranor-PGAM . Estos metabolitos también reflejan la biosíntesis de sus respectivas prostaglandinas y se utilizan como biomarcadores en diversos estudios de investigación .

Actividad Biológica

Tetranor-PGDM (11,15-dioxo-9alpha-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a significant metabolite derived from prostaglandin D2 (PGD2), which plays a crucial role in various biological processes, particularly in the context of inflammation and allergic responses. This article delves into the biological activity of this compound, focusing on its diagnostic potential, physiological implications, and its role in various diseases.

Overview of this compound

This compound is primarily excreted in urine and serves as a biomarker for PGD2 metabolism. It is produced through the enzymatic activity of cyclooxygenase (COX) enzymes and reflects the biosynthesis of PGD2 in both humans and mice. The compound has been identified as an important indicator of mast cell activity and is linked to several pathological conditions.

Biological Activity and Mechanism

-

Mast Cell Activation :

- This compound levels correlate with mast cell accumulation and activation, particularly in allergic conditions. Studies have shown that urinary levels of this compound significantly increase in response to food allergies, indicating its potential as a diagnostic marker for monitoring allergic reactions .

- In murine models, increased urinary this compound levels were associated with heightened intestinal mast cell numbers and severity of allergic symptoms .

-

Inflammatory Response :

- This compound is also implicated in the inflammatory response to various stimuli. For instance, administration of lipopolysaccharides (LPS) in human volunteers resulted in elevated levels of this compound alongside other inflammatory markers .

- The compound's production is modulated by COX-1 and COX-2 enzymes, with COX-1 playing a more significant role in its synthesis during inflammatory conditions .

Diagnostic Utility

This compound has emerged as a valuable biomarker for diagnosing food allergies and other inflammatory diseases:

- Food Allergy : High levels of urinary this compound have been consistently observed in patients with food allergies compared to healthy individuals or those with other allergic conditions such as asthma or atopic dermatitis . This specificity underscores its potential utility in clinical settings.

- Other Conditions : Elevated this compound levels have also been reported in patients with Duchenne muscular dystrophy and aspirin-intolerant asthma, suggesting broader applications for this metabolite in diagnosing and monitoring various diseases .

Case Studies

-

Food Allergy Assessment :

- In a study involving sensitized mice subjected to repeated oral challenges with ovalbumin (OVA), urinary this compound levels increased significantly with disease progression. This increase was positively correlated with allergic symptom severity and intestinal mast cell counts .

- Human studies corroborated these findings, revealing that patients with food allergies had markedly higher urinary this compound levels than controls .

- Inflammation Monitoring :

Data Tables

Propiedades

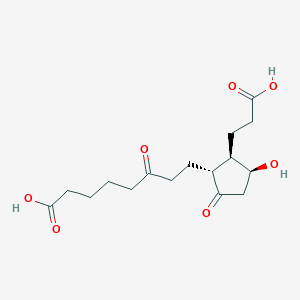

IUPAC Name |

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBSPJILLFAIC-BZPMIXESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348012 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70803-91-7 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is tetranor-PGDM and what is its significance in research?

A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as this compound, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]

Q2: How is this compound produced in the body?

A: this compound is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []

Q3: Why is measuring urinary this compound levels considered a valuable tool in research?

A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]

Q4: Which diseases or conditions have been linked to altered urinary this compound levels?

A4: Research has found associations between elevated urinary this compound and various conditions, including:

- Food allergy: [, , ] Studies have shown a correlation between urinary this compound levels and the severity of allergic reactions to food. []

- Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary this compound levels, suggesting chronic mast cell activation. []

- Muscular dystrophy: [, ] Urinary this compound is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []

- Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []

Q5: What analytical techniques are commonly employed to measure this compound levels in urine?

A5: Several methods have been developed and validated for accurately quantifying urinary this compound levels:

- Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring this compound.

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.

- Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of this compound and other related metabolites like tetranor-PGEM. []

Q6: How reliable are these analytical methods for this compound measurement?

A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying this compound in urine samples. [, ]

Q7: Are there any limitations to using urinary this compound as a biomarker?

A7: While promising, there are some limitations:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.